

Thermochemistry of potassium hypochlorite formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium hypochlorite

Cat. No.: B1603080

[Get Quote](#)

An In-depth Technical Guide on the Thermochemistry of **Potassium Hypochlorite** Formation

Abstract

This guide provides a detailed examination of the thermochemistry associated with the formation of **potassium hypochlorite** (KClO) in aqueous solutions. The primary synthesis route, involving the disproportionation of chlorine gas in a cold, aqueous solution of potassium hydroxide, is analyzed. Standard enthalpies of formation (ΔH°_f), standard molar entropies (S°), and standard Gibbs free energies of formation (ΔG°_f) for all relevant species are compiled from established databases. These data are utilized to calculate the standard enthalpy (ΔH°_{rxn}), entropy (ΔS°_{rxn}), and Gibbs free energy (ΔG°_{rxn}) for the overall reaction, revealing its thermodynamic favorability under standard conditions. Furthermore, a comprehensive experimental protocol for determining the enthalpy of reaction via solution calorimetry is presented, alongside graphical representations of the reaction pathway and experimental workflow to aid in conceptual understanding.

Introduction

Potassium hypochlorite (KClO) is a salt of hypochlorous acid with significant utility as a disinfectant and bleaching agent.^[1] Its synthesis is most commonly achieved through the reaction of chlorine gas with a cold potassium hydroxide solution.^{[1][2]} This is a disproportionation reaction, where chlorine is simultaneously oxidized and reduced.^[3]

The overall balanced chemical equation for this process is: $\text{Cl}_2(\text{g}) + 2\text{KOH}(\text{aq}) \rightarrow \text{KClO}(\text{aq}) + \text{KCl}(\text{aq}) + \text{H}_2\text{O}(\text{l})$ ^[4]

Understanding the thermodynamics of this reaction is crucial for optimizing production, ensuring safety, and controlling reaction conditions to prevent the formation of undesired byproducts like potassium chlorate (KClO_3), which is favored at higher temperatures.^{[1][5]} This document outlines the key thermodynamic parameters of this reaction, providing a quantitative basis for its study and application.

Thermochemical Data

The thermodynamic properties of the reaction are determined by the state functions of the individual reactants and products. The net ionic equation for the formation of the hypochlorite ion is:



The following tables summarize the standard thermochemical data for each species involved in the reaction at 298.15 K and 1 bar.

Table 1: Standard Thermochemical Data for Reactants and Products

Species	State	ΔH°_f (kJ/mol)	S° (J/mol·K)	ΔG°_f (kJ/mol)
$\text{Cl}_2(\text{g})$	gas	0^{[6][7]}	223.08^[7]	0^[7]
KOH(aq) ¹	aq	-482.37	92.0	-440.5
K ⁺ (aq)	aq	-252.38	102.5	-283.27
OH ⁻ (aq)	aq	-230.0 ^[5]	-10.75 ^[8]	-157.24 ^[8]
KClO(aq) ²	aq	-362.87	144.5	-319.4
ClO ⁻ (aq)	aq	-110.49 ^[9]	42	-36.1
KCl(aq) ³	aq	-419.53	159.3	-414.48
Cl ⁻ (aq)	aq	-167.16 ^{[2][8]}	56.5 ^{[2][8]}	-131.23 ^{[2][8]}
H ₂ O(l)	liquid	-285.83 ^[5]	69.91 ^[10]	-237.13 ^[10]

¹ Standard values for KOH(aq) are derived from the values for K⁺(aq) and OH⁻(aq). ² Standard values for KClO(aq) are derived from the values for K⁺(aq) and ClO⁻(aq). ³ Standard values for KCl(aq) are derived from the values for K⁺(aq) and Cl⁻(aq).

Using the data from Table 1, the overall thermodynamic changes for the reaction can be calculated using the following equation (where 'P' denotes products and 'R' denotes reactants):

$$\Delta X^{\circ} \text{rxn} = \sum v_p \Delta X^{\circ} \text{f(P)} - \sum v_r \Delta X^{\circ} \text{f(R)} \quad (\text{X can be H, G, or S; } v \text{ is the stoichiometric coefficient})$$

Table 2: Calculated Thermodynamic Properties for KClO Formation

Thermodynamic Parameter	Value
$\Delta H^{\circ} \text{rxn}$	-100.20 kJ/mol
$\Delta S^{\circ} \text{rxn}$	-14.46 J/mol·K

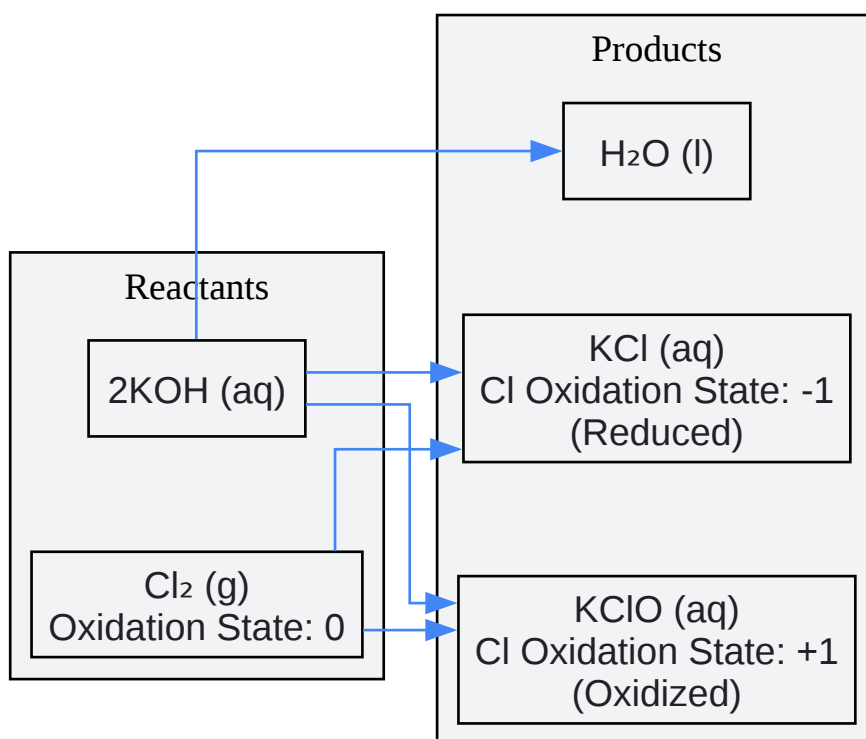
$$|\Delta G^{\circ} \text{rxn}| = -95.89 \text{ kJ/mol}$$

The large negative enthalpy change ($\Delta H^{\circ} \text{rxn}$) indicates that the reaction is highly exothermic. [11] The small negative entropy change ($\Delta S^{\circ} \text{rxn}$) suggests a slight increase in order, likely due to the consumption of a gaseous reactant. [11] The substantial negative Gibbs free energy change ($\Delta G^{\circ} \text{rxn}$) confirms that the reaction is spontaneous and thermodynamically favorable under standard conditions. [11]

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the disproportionation of chlorine in an aqueous potassium hydroxide solution.

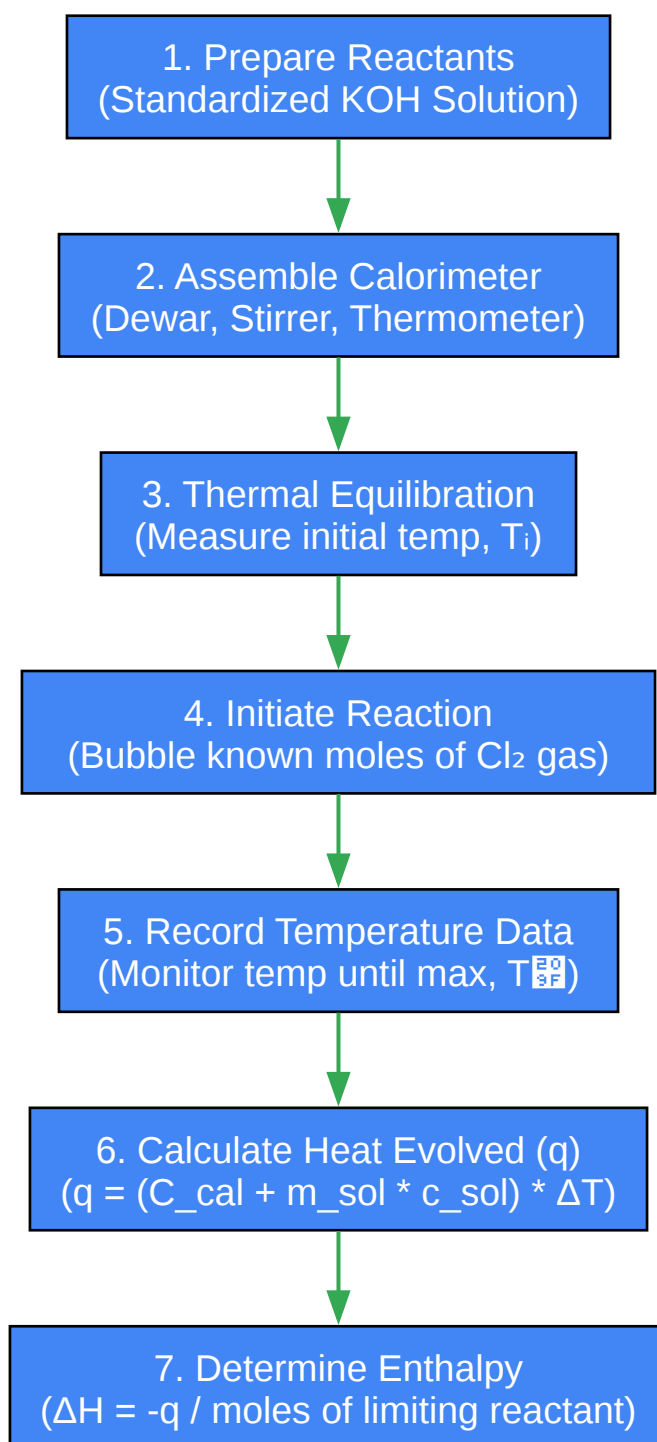


[Click to download full resolution via product page](#)

Caption: Reaction pathway for **potassium hypochlorite** formation.

Experimental Workflow Diagram

This diagram outlines the workflow for the calorimetric determination of the reaction enthalpy.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for solution calorimetry.

Experimental Protocols

The determination of the enthalpy of reaction for **potassium hypochlorite** formation can be performed using solution calorimetry. The following protocol is a generalized methodology based on standard calorimetric techniques.[6]

Objective: To measure the standard enthalpy of reaction ($\Delta H^\circ_{\text{rxn}}$) for the reaction: $\text{Cl}_2(\text{g}) + 2\text{KOH}(\text{aq}) \rightarrow \text{KClO}(\text{aq}) + \text{KCl}(\text{aq}) + \text{H}_2\text{O}(\text{l})$.

Materials:

- Constant-pressure calorimeter (e.g., Dewar flask with a lid)
- High-precision digital thermometer ($\pm 0.01^\circ\text{C}$)
- Magnetic stirrer and stir bar
- Gas dispersion tube
- Mass flow controller for chlorine gas
- Standardized potassium hydroxide (KOH) solution (e.g., 2.0 M)
- Chlorine (Cl_2) gas cylinder
- Data acquisition system (optional)

Procedure:

- Calorimeter Calibration:
 - Determine the heat capacity of the calorimeter (C_{cal}) by a known process, such as the heat of neutralization of a strong acid and strong base, or by electrical heating.
- Reactant Preparation:
 - Accurately measure a known volume (e.g., 200.0 mL) of the standardized KOH solution and place it into the calorimeter vessel.
 - Determine the mass of the KOH solution using its density.

- System Assembly and Equilibration:
 - Assemble the calorimeter, ensuring the lid is securely in place with the thermometer, stirrer, and gas dispersion tube inserted.
 - Begin stirring the solution at a constant rate to ensure uniform temperature.
 - Record the temperature of the KOH solution at regular intervals (e.g., every 30 seconds) for 5-10 minutes to establish a stable initial baseline temperature (T_i).^[6]
- Reaction Initiation:
 - Initiate the flow of chlorine gas through the mass flow controller at a known, constant rate for a specific duration. This allows for the precise calculation of the total moles of Cl_2 introduced.
 - Ensure the gas dispersion tube is submerged in the KOH solution for efficient reaction.
- Data Acquisition:
 - Continue recording the temperature at regular intervals throughout the addition of chlorine and until the temperature reaches a maximum and begins to cool.^[6]
 - The highest observed temperature is the final temperature ($T_{\text{SF}}^{\text{FO}}$).

Data Analysis:

- Temperature Change (ΔT):
 - Extrapolate the initial and final temperature-time plots back to the time of mixing to correct for heat loss to the surroundings. The difference gives the corrected temperature change, $\Delta T = T_{\text{SF}}^{\text{FO}} - T_i$.
- Heat Evolved (q_{rxn}):
 - Calculate the total heat evolved by the reaction using the formula: $q_{\text{rxn}} = (C_{\text{cal}} + m_{\text{solution}} * c_{\text{solution}}) * \Delta T$

- Where:
 - C_{cal} is the heat capacity of the calorimeter (in J/°C).
 - $m_{solution}$ is the mass of the final solution (in g).
 - $c_{solution}$ is the specific heat capacity of the final solution (assume it is close to that of water, ~ 4.184 J/g·°C, for dilute solutions).
- Enthalpy of Reaction ($\Delta H^{\circ}rxn$):
 - Calculate the moles of the limiting reactant (typically Cl_2).
 - Determine the molar enthalpy of reaction: $\Delta H^{\circ}rxn = -q_{rxn} / \text{moles of limiting reactant}$
 - The negative sign indicates that the heat was evolved (exothermic reaction).[6]

Conclusion

The formation of **potassium hypochlorite** via the disproportionation of chlorine in cold potassium hydroxide is a spontaneous and highly exothermic process, as evidenced by a calculated $\Delta G^{\circ}rxn$ of -95.89 kJ/mol and a $\Delta H^{\circ}rxn$ of -100.20 kJ/mol. The thermodynamic data compiled and calculated herein provide a foundational resource for professionals engaged in the research, development, and handling of this important chemical compound. The outlined calorimetric protocol offers a robust framework for the empirical verification of these theoretical values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorine (CAS 7782-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Appendix: Standard Thermodynamic Quantities for Chemical Substances at 25°C – Introductory Chemistry- 1st Canadian Edition [ecampusontario.pressbooks.pub]

- 3. Standard Enthalpies of Formation [mrbigler.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 6. atct.anl.gov [atct.anl.gov]
- 7. webelements.com [webelements.com]
- 8. Table of Thermodynamic Values [www2.chem.wisc.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. Thermodynamic Properties of Substances and Ions [hyperphysics.phy-astr.gsu.edu]
- 11. brainly.com [brainly.com]
- To cite this document: BenchChem. [Thermochemistry of potassium hypochlorite formation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603080#thermochemistry-of-potassium-hypochlorite-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com